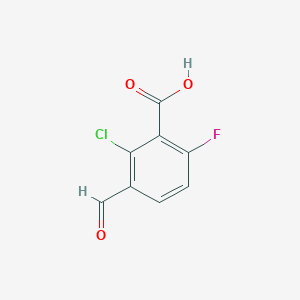

2-Chloro-6-fluoro-3-formylbenzoic acid

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGMLSAYGOYIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284094 | |

| Record name | 2-Chloro-6-fluoro-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-23-6 | |

| Record name | 2-Chloro-6-fluoro-3-formylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-formylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-6-fluoro-3-formylbenzoic acid, a trifunctional aromatic compound with significant potential as a building block in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, this document outlines the core structural features, predicted physicochemical parameters, and detailed experimental protocols for their empirical validation. The guide emphasizes the causal relationships between the compound's unique substitution pattern and its chemical behavior, offering field-proven insights into its reactivity, stability, and spectroscopic characteristics. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: A Molecule of Strategic Importance

This compound is a synthetic organic compound characterized by a benzoic acid core trisubstituted with a chlorine atom, a fluorine atom, and a formyl (aldehyde) group. This specific arrangement of functional groups—a carboxylic acid, an aldehyde, and halogen atoms on an aromatic ring—renders it a highly versatile intermediate for the synthesis of complex molecular architectures.

The presence of halogens can significantly influence a molecule's pharmacokinetic profile, enhancing properties such as lipophilicity and metabolic stability, which are critical in drug design.[1][2] The aldehyde and carboxylic acid functionalities offer orthogonal handles for a variety of chemical transformations, including amidation, esterification, and carbon-carbon bond-forming reactions.[3] Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective application in the synthesis of novel therapeutic agents.

Molecular Structure and Core Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This section details the structural and core physical properties of this compound.

Chemical Structure and Calculated Properties

The IUPAC name for the compound is this compound. Its structure and key calculated properties are summarized below.

| Property | Value | Source |

| CAS Number | 1131605-23-6 | [4][5] |

| Molecular Formula | C₈H₄ClFO₃ | [4] |

| Molecular Weight | 202.57 g/mol | [4] |

| Canonical SMILES | O=CC1=C(F)C(Cl)=C(C=C1)C(=O)O | [4] |

Melting Point: Prediction and Experimental Determination

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For this compound, the presence of a carboxylic acid group allows for strong hydrogen bonding, typically leading to the formation of dimers. This, combined with the polar C-Cl, C-F, and C=O bonds, suggests a relatively high melting point for a molecule of its size.

-

Predicted Melting Point: Based on structurally similar compounds such as 2-Fluoro-6-methylbenzoic acid (124-125 °C) and 2-Chloro-6-fluorobenzoic acid (156-159 °C), the melting point of the title compound is anticipated to be in the range of 160-180 °C .[6] The additional polar aldehyde group is expected to increase crystal lattice energy, thus raising the melting point.

This protocol describes a self-validating system for accurate melting point determination.

-

Sample Preparation: A small amount of the crystalline sample is finely powdered on a watch glass. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm) of the material into the sealed end.

-

Apparatus Setup: The packed capillary is placed in a calibrated melting point apparatus (e.g., Mel-Temp).

-

Rapid Preliminary Measurement: The temperature is increased rapidly (10-15 °C/min) to determine an approximate melting range.

-

Accurate Measurement: A fresh sample is prepared. The apparatus is heated to approximately 20 °C below the preliminary melting point. The heating rate is then slowed to 1-2 °C/min.

-

Data Recording: The temperature at which the first liquid appears (T₁) and the temperature at which the sample is completely liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).

Solubility Profile: Prediction and Experimental Evaluation

The solubility of this compound is governed by the interplay of its polar functional groups (carboxylic acid, aldehyde) and the relatively nonpolar, halogenated benzene ring. The principle of "like dissolves like" provides a predictive framework.

-

Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can engage in hydrogen bonding with these solvents. However, the overall aromatic character and the presence of halogens will limit aqueous solubility. It is expected to be sparingly soluble in cold water but more soluble in hot water and lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the molecule's overall polarity.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The acidic carboxylic acid will be deprotonated to form a highly polar carboxylate salt, leading to high solubility.

-

-

Sample Preparation: Add approximately 20-30 mg of the compound to a series of labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, acetone, toluene, 5% NaOH, 5% HCl).

-

Observation: Agitate each tube vigorously for 30-60 seconds. Observe whether the solid dissolves completely, partially, or not at all.

-

Heating: For tubes showing partial or no solubility, gently warm the mixture to observe the effect of temperature.

-

Classification: Classify the compound's solubility in each solvent as soluble, partially soluble, or insoluble. The formation of a clear solution indicates solubility.

Acidity and pKa

The acidity of the carboxylic acid group is a key chemical parameter, influencing its reactivity and its behavior in biological systems. The pKa is a quantitative measure of this acidity.

Predicted pKa

The pKa of benzoic acid in water is approximately 4.2. The substituents on the aromatic ring of this compound will modulate this value. The Hammett equation provides a framework for understanding these substituent effects.[7][8][9]

-

Inductive Effects: Both chlorine and fluorine are highly electronegative and will withdraw electron density from the aromatic ring through the sigma bonds (a -I effect). This stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity (lowering the pKa).

-

Resonance Effects: The formyl group (-CHO) is an electron-withdrawing group through resonance (a -M effect), which also stabilizes the carboxylate anion and increases acidity.

-

Combined Effect: The cumulative electron-withdrawing effects of the chloro, fluoro, and formyl groups are expected to make this compound a significantly stronger acid than unsubstituted benzoic acid. The predicted pKa is likely to be in the range of 2.5 - 3.5 .

Diagram 3.1: Logical Flow for pKa Prediction

Caption: Key reaction pathways for the functional groups of the title compound.

Stability and Storage

-

Stability: The compound is expected to be a stable solid under standard laboratory conditions. Aldehydes can be susceptible to air oxidation over time, potentially forming the corresponding dicarboxylic acid. [10]* Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. [1][2][11]The specific substitution pattern of this compound makes it a valuable precursor for synthesizing a variety of bioactive molecules.

-

Scaffold for Heterocyclic Synthesis: The aldehyde and carboxylic acid groups can be used in tandem to construct heterocyclic ring systems, which are common motifs in many drug molecules.

-

Fragment-Based Drug Design: As a "fragment," this molecule possesses key features (aromatic ring, hydrogen bond donors/acceptors, halogen substituents) that can be used to probe the binding pockets of biological targets.

-

Precursor for Active Pharmaceutical Ingredients (APIs): Similar structures, such as 2-fluoro-6-methylbenzoic acid, are used in the synthesis of API's like EGFR inhibitors. [6]The title compound can serve a similar role in the synthesis of novel kinase inhibitors, protease inhibitors, or other targeted therapies.

Conclusion

This compound is a molecule with a rich and versatile chemical profile. While specific experimental data is not widely published, its physicochemical properties can be reliably predicted based on the well-understood principles of organic chemistry and data from closely related analogs. The protocols detailed in this guide provide a robust framework for the empirical determination of its key characteristics, enabling researchers to confidently utilize this valuable building block in their synthetic and drug discovery endeavors. The strategic combination of its functional groups ensures its continued relevance in the development of novel chemical entities with therapeutic potential.

References

- PubChem. (n.d.). 2-Chloro-6-formylbenzoic acid. National Center for Biotechnology Information.

- American Elements. (n.d.). 6-Fluoro-2-formyl-3-hydroxybenzoic Acid.

- Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Cobb, S. L., et al. (2018). Development of Halogenase Enzymes for Use in Synthesis. PubMed.

- Wikipedia. (n.d.). Hammett equation.

- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.

- University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Scribd. (n.d.). Carboxylic Acids vs Aldehydes: Reactivity.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylbenzoic Acid: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Materials.

- Chemcasts. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoic acid (CAS 32890-89-4) Properties.

- University of Calgary. (n.d.). IR: carboxylic acids.

- Britannica. (2025). Aldehyde - Organic, Reactivity, Carboxylic Acids.

- ResearchGate. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds.

- PubMed. (2011). 2-Chloro-6-fluoro-benzoic acid.

- ACS Publications. (n.d.). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids.

- Reddit. (2024). Why are aldehydes more reactive than carboxylic acids?.

- MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

- PubMed. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.

- ResearchGate. (n.d.). Halogen-containing bioactive small molecules.

- ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies.

- YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance.

- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

- ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

- SpringerLink. (n.d.). Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes.

- MSU chemistry. (n.d.). Aldehydes and Ketones.

- Semantic Scholar. (2010). Synthesis of Halogenated Carboxylic Acids and Amino Acids.

- 2a biotech. (n.d.). This compound.

- PMC. (n.d.). 2-Chloro-6-fluorobenzoic acid.

Sources

- 1. Development of Halogenase Enzymes for Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1131605-23-6|this compound|BLD Pharm [bldpharm.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. ossila.com [ossila.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. web.viu.ca [web.viu.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 11. namiki-s.co.jp [namiki-s.co.jp]

2-Chloro-6-fluoro-3-formylbenzoic acid CAS number 1131605-23-6

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS: 1131605-23-6)

Abstract: This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, plausible synthetic routes, chemical reactivity, and significant potential in the synthesis of complex bioactive molecules. By synthesizing data from established chemical principles and analogous structures, this guide offers field-proven insights and detailed protocols to facilitate its effective use in a laboratory setting.

Introduction and Strategic Importance

This compound is a unique trifunctional aromatic compound, featuring a carboxylic acid, an aldehyde, and two distinct halogen substituents. This specific arrangement of electron-withdrawing groups and reactive handles makes it a valuable intermediate in synthetic organic chemistry. The ortho fluorine and chlorine atoms create a distinct electronic and steric environment, influencing the reactivity of the adjacent functional groups.[1][2][3]

While direct literature on this specific molecule is sparse, the strategic importance of its structural motifs is well-documented in medicinal chemistry. Halogenated benzoic acids are foundational precursors for a wide range of pharmaceuticals and agrochemicals.[4][5] Specifically, the 2-chloro-6-fluorophenyl moiety is a key component in potent enzyme inhibitors, highlighting the potential of this reagent in constructing novel therapeutic agents.[6] This guide aims to bridge the information gap by providing a robust technical foundation for its application.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. The following table summarizes the known and predicted properties for this compound.

| Property | Value / Prediction | Source / Basis |

| CAS Number | 1131605-23-6 | [4][7][8] |

| Molecular Formula | C₈H₄ClFO₃ | [7][8][9] |

| Molecular Weight | 202.57 g/mol | [7] |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar structures[10] |

| Storage | Sealed in dry, 2-8°C | [7] |

| Predicted ¹H NMR | Aromatic protons (~7.5-8.2 ppm), Aldehyde proton (~10.0-10.5 ppm), Carboxylic acid proton (>12 ppm, broad) | Based on general NMR principles[11][12][13] |

| Predicted ¹³C NMR | Aromatic carbons (~120-165 ppm), Aldehyde carbonyl (~185-195 ppm), Carboxylic acid carbonyl (~165-175 ppm) | Based on general NMR principles[11][12][13] |

| Predicted ¹⁹F NMR | Singlet or doublet in the typical aryl-F region | Based on general NMR principles[14] |

| Predicted IR (cm⁻¹) | ~3300-2500 (O-H stretch, broad), ~1700 (C=O aldehyde), ~1680 (C=O acid), ~1600 (C=C aromatic) | Based on functional group analysis[12][13] |

| Predicted MS (EI) | Molecular ion peak at m/z 202/204 (³⁵Cl/³⁷Cl isotope pattern), fragments from loss of -OH, -CHO, -COOH | Based on general fragmentation patterns[12] |

Proposed Synthesis and Purification Workflow

While commercial suppliers offer this compound, understanding its synthesis is crucial for scalability and cost management. A highly plausible and efficient route involves the directed ortho-metalation of a readily available precursor, 2-chloro-6-fluorobenzoic acid, followed by quenching with a formylating agent. This strategy leverages the directing ability of the carboxylic acid group (after deprotonation) to achieve regioselective functionalization.[5]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Trustworthiness: This protocol incorporates in-process checks and is designed for reproducibility. It is based on established organometallic methodologies.[5]

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Deprotonation & Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-Butyllithium (s-BuLi, 2.2 eq) or a freshly prepared solution of Lithium diisopropylamide (LDA) dropwise, ensuring the internal temperature does not exceed -70 °C. The use of slightly more than two equivalents of base is critical: the first equivalent deprotonates the acidic carboxylic acid, and the second performs the regioselective ortho-lithiation at the C3 position, which is activated by both the carboxylate and the fluorine atom. Stir the resulting slurry at -78 °C for 2 hours.

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring & Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with acid, and spotting against the starting material. Once complete, cool the mixture to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride solution.

-

Workup and Isolation: Acidify the aqueous layer to pH 1-2 with 1M HCl, which will precipitate the crude product. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude solid can be purified either by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile scaffold due to its three distinct functional groups, allowing for sequential and orthogonal chemical modifications.

Caption: Key reactivity pathways for this compound.

Protocol Example: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide, a common linkage in pharmaceuticals.

-

Activation: Dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a desired primary or secondary amine (1.1 eq) in anhydrous DMF or Dichloromethane (DCM).

-

Coupling: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography to yield the desired amide.

Applications in Drug Discovery

The true value of this building block lies in its potential for synthesizing complex molecules of therapeutic interest. The substitution pattern is particularly relevant for creating inhibitors of enzymes implicated in inflammation and metabolic diseases.

-

mPGES-1 Inhibitors: Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway. A potent inhibitor features a 2-((2-chloro-6-fluorophenyl)amino) core structure, demonstrating the utility of this specific halogenation pattern for achieving high-affinity binding.[6] Our title compound is an ideal precursor for elaborating such structures via reductive amination at the aldehyde, followed by modification of the carboxylic acid.

-

SCD1 Inhibitors: Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, and its inhibition is a therapeutic strategy for obesity and related disorders. A related building block, 2-chloro-6-fluoro-3-methylbenzoic acid, has been used to synthesize SCD1 inhibitors.[15] The formyl group on the title compound offers a more versatile handle than a methyl group for diversification through various C-C and C-N bond-forming reactions.

Caption: Role as a key building block in the synthesis of bioactive scaffolds.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups and data from structurally similar compounds.[16][17]

-

Potential Hazards:

-

Corrosive: Causes severe skin burns and eye damage due to the carboxylic acid moiety.

-

Toxic: Harmful if swallowed and potentially toxic if inhaled.

-

Irritant: May cause respiratory tract irritation.[16]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[16]

-

Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If aerosols or dusts are generated, use a NIOSH-approved respirator.[16]

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is between 2-8 °C.[7]

-

Keep away from strong oxidizing agents, strong bases, and amines.[18]

-

Avoid generating dust. Grounding and bonding may be necessary for large quantities to prevent static discharge.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

- Arctomsci. CAS NO. 1131605-23-6 | this compound.

- Sigma-Aldrich.

- Sigma-Aldrich. 2-Chloro-6-fluorobenzoic acid for synthesis.

- BLD Pharm. 1131605-23-6 | this compound.

- Fisher Scientific. Safety Data Sheet - 2-Fluoro-5-formylbenzoic acid.

- Fisher Scientific. Safety Data Sheet - 4-Fluoro-3-formyl-benzoic acid.

- Fisher Scientific. Safety Data Sheet - 2-Chloro-4-fluorobenzoic acid.

- Sigma-Aldrich.

- Haihang Industry. This compound CAS NO.1131605-23-6.

- Huateng Pharma. 2-Chloro-6-fluoro-3-forMylbenzoicacid.

- Guidechem. What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?.

- Supporting Inform

- BenchChem. A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid.

- MDPI.

- PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor.

- PMC. 2-Chloro-6-fluorobenzoic acid.

- PubMed. 2-Chloro-6-fluoro-benzoic acid.

- BenchChem. Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide.

- ERIC.

- ResearchGate. Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses.

- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-6-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-fluoro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1131605-23-6|this compound|BLD Pharm [bldpharm.com]

- 8. This compound, CasNo.1131605-23-6 Allfluoro Pharmaceutical Co., Ltd. China (Mainland) [allfluoro.lookchem.com]

- 9. 2-Chloro-6-fluoro-3-forMylbenzoicacid | CAS:1131605-23-6 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. guidechem.com [guidechem.com]

- 16. fishersci.fi [fishersci.fi]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-fluoro-3-formylbenzoic acid

This guide provides a detailed technical analysis of the molecular structure, properties, and synthetic considerations for 2-chloro-6-fluoro-3-formylbenzoic acid, a compound of significant interest to researchers and professionals in drug development and medicinal chemistry. By synthesizing theoretical knowledge with practical insights, this document aims to serve as a comprehensive resource for understanding and utilizing this versatile chemical entity.

Introduction: The Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents and functional materials. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and chemical reactivity. This compound is a prime example of a highly functionalized benzoic acid derivative, incorporating a carboxylic acid, a formyl group, and two different halogen atoms. This unique combination of substituents offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures.

The presence of both a chloro and a fluoro group at the ortho positions to the carboxylic acid creates a sterically hindered and electronically distinct environment. The formyl group at the 3-position further enhances the molecule's utility as a synthetic precursor, providing a reactive handle for a variety of chemical transformations. This guide will delve into the nuanced interplay of these functional groups and their collective impact on the molecule's structure and chemical behavior.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is defined by a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, a formyl group at position 3, and a fluorine atom at position 6.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClFO₃ | Inferred from IUPAC name |

| IUPAC Name | This compound | N/A |

| SMILES | O=CC1=C(C(=O)O)C(=C(C=C1)F)Cl | Inferred from IUPAC name |

| Molecular Weight | 218.57 g/mol | Calculated |

Conformational Preferences:

Theoretical calculations on the closely related 2-chloro-6-fluorobenzoic acid have shown that the molecule can exist in different conformations depending on the orientation of the carboxylic acid group relative to the benzene ring. The cis conformation, where the hydroxyl proton of the carboxylic acid is oriented towards the ortho substituent, is generally the most stable. For this compound, similar conformational possibilities exist, with the added complexity of the formyl group's orientation.

The significant steric hindrance imposed by the two ortho substituents (chloro and fluoro) is expected to force the carboxylic acid group out of the plane of the benzene ring. This non-planar arrangement has been experimentally observed in the crystal structure of 2-chloro-6-fluorobenzoic acid, where the dihedral angle between the carboxylic acid group and the benzene ring is significant[1][2]. The intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent halogen or formyl oxygen could also influence the conformational preference.

Caption: 2D representation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, formyl, and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton will also be present, typically in the downfield region (10-13 ppm). The aldehyde proton will appear as a singlet further downfield (around 10 ppm).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electronegative oxygen, chlorine, and fluorine atoms will be shifted downfield. The carbonyl carbons of the carboxylic acid and formyl groups will have the most downfield chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups. Key expected vibrational frequencies include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.

-

C=O stretch (aldehyde): A strong band around 1680-1700 cm⁻¹.

-

C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹.

-

C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

Mass Spectrometry:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions. Fragmentation patterns will likely involve the loss of CO, COOH, and halogen atoms.

Synthesis Strategies

There is no single, established protocol for the synthesis of this compound in the public domain. However, a plausible synthetic route can be devised based on known organic transformations and the synthesis of related compounds. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

-

Formylation of 2-Chloro-6-fluorotoluene: The synthesis would likely begin with a commercially available starting material, 2-chloro-6-fluorotoluene. A directed ortho-metalation approach could be employed to introduce the formyl group at the 3-position. This would involve treating 2-chloro-6-fluorotoluene with a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

-

Oxidation of the Methyl Group: The resulting 2-chloro-6-fluoro-3-formyltoluene would then be subjected to oxidation to convert the methyl group into a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid could be used for this transformation. Careful control of reaction conditions would be necessary to avoid over-oxidation of the aldehyde group. Alternatively, a more selective oxidation method could be employed.

Experimental Workflow:

Caption: Proposed experimental workflow for the synthesis.

Applications in Drug Discovery and Development

While specific applications of this compound are not yet widely reported, its structural motifs are present in various biologically active molecules. Halogenated benzoic acids are known to be key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and the presence of both chlorine and fluorine can enhance metabolic stability and binding affinity.

The formyl group serves as a versatile handle for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This makes this compound a highly attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. For instance, related compounds like 2-chloro-6-fluoro-3-methylbenzoic acid have been utilized in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors for the potential treatment of obesity[3].

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on the known hazards of similar substituted benzoic acids, this compound may be an irritant to the skin, eyes, and respiratory system. A thorough review of the Safety Data Sheet (SDS) from the supplier is essential before handling.

Conclusion

This compound is a synthetically valuable molecule with significant potential in medicinal chemistry and materials science. Its unique substitution pattern provides a platform for the development of novel compounds with tailored properties. While detailed experimental characterization of this specific molecule is still emerging, this guide provides a solid foundation for its understanding and utilization by drawing on established chemical principles and data from closely related structures. Further research into the synthesis, characterization, and application of this compound is warranted and is expected to unveil new opportunities in various scientific disciplines.

References

- 2-Chloro-6-fluorobenzaldehyde - Wikipedia. (URL: [Link])

- 2-Chloro-6-formylbenzoic acid | C8H5ClO3 | CID 53424413 - PubChem. (URL: [Link])

- 2-Chloro-6-fluorobenzoic acid - PMC. (URL: [Link])

- 2-Chloro-6-fluoro-benzoic acid - PubMed. (URL: [Link])

Sources

IUPAC name for 2-Chloro-6-fluoro-3-formylbenzoic acid

An In-Depth Technical Guide: 2-Chloro-6-fluoro-3-formylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. It details its chemical identity, physicochemical properties, a proposed synthetic route with mechanistic insights, its strategic applications in drug discovery, and essential safety protocols.

This compound is a trifunctional aromatic compound, a class of molecules highly valued as versatile building blocks in organic synthesis. The strategic placement of a carboxylic acid, an aldehyde, a chloro group, and a fluoro group on the benzene ring offers multiple reaction sites for constructing complex molecular architectures. This unique substitution pattern makes it a pertinent precursor for synthesizing targeted therapeutic agents.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1131605-23-6 | [1] |

| Molecular Formula | C₈H₄ClFO₃ | [1] |

| Molecular Weight | 202.57 g/mol | [1] |

| Canonical SMILES | O=CC1=C(C(O)=O)C(Cl)=CC=C1F | [1] |

| InChI Key | URGQYBULFKLFMX-UHFFFAOYSA-N |[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Note |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 54.37 Ų | Value for isomeric 2-Chloro-3-formylbenzoic acid.[3] |

| XLogP3 | 1.1 | Value for isomeric 2-Chloro-6-formylbenzoic acid.[2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 |[3] |

Synthesis and Mechanistic Rationale

Retrosynthetic Strategy

The most logical disconnection approach involves the formylation of a 2-chloro-6-fluorobenzoic acid precursor. This strategy leverages the directing ability of the carboxylic acid group (after deprotonation) and the existing halogen substituents to achieve regioselective introduction of the formyl group at the C3 position.

Proposed Synthetic Workflow

The proposed synthesis employs a directed ortho-metalation/formylation sequence. This method is chosen for its high regioselectivity and efficiency in functionalizing aromatic rings.

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol and Mechanistic Insights

The following protocol is adapted from methodologies for ortho-lithiation of substituted benzoic acids.[4]

Step 1: Preparation and Deprotonation

-

Procedure: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add a pre-mixed complex of sec-butyllithium (sec-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) dropwise, maintaining the temperature below -70 °C.

-

Causality:

-

Anhydrous/Inert Conditions: Organolithium reagents like sec-BuLi are extremely reactive towards water and oxygen. The absence of these ensures the reagent's integrity and prevents unwanted side reactions.

-

Low Temperature (-78 °C): This temperature is critical to prevent decomposition of the organolithium reagent and to control the exothermicity of the acid-base reaction. It also stabilizes the resulting lithiated intermediate, preventing side reactions like benzyne formation.

-

sec-BuLi/TMEDA Complex: sec-BuLi is a strong, non-nucleophilic base. The first equivalent deprotonates the acidic carboxylic acid proton. The second equivalent, coordinated by the bidentate ligand TMEDA, acts as the directed metalating agent. TMEDA sequesters the lithium cation, increasing the basicity of the butyl anion and directing the lithiation to the ortho position (C3) through a Complex Induced Proximity Effect (CIPE).

-

Step 2: Electrophilic Quench with DMF

-

Procedure: After stirring the reaction mixture at -78 °C for 2-3 hours, slowly add N,N-dimethylformamide (DMF) (3.0 eq) as the formylating agent. Allow the reaction to stir for an additional hour at -78 °C before gradually warming to room temperature.

-

Causality: The highly nucleophilic carbanion at the C3 position attacks the electrophilic carbonyl carbon of DMF. This forms a tetrahedral intermediate which is stable at low temperatures.

Step 3: Workup and Purification

-

Procedure: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the aqueous layer with 1M HCl to a pH of ~2, which will precipitate the crude product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Causality: The aqueous workup hydrolyzes the tetrahedral intermediate to release the aldehyde and dimethylamine. Acidification is necessary to protonate the carboxylate, rendering the final product less soluble in water and causing it to precipitate, which aids in its isolation.

Step 4: Characterization

-

The purified product should be characterized using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm) and the aromatic protons, with coupling patterns dictated by the chloro and fluoro substituents.

-

¹³C NMR: The carbonyl carbons of the aldehyde and carboxylic acid will appear downfield (~190 ppm and ~165 ppm, respectively). Carbon-fluorine coupling (J-coupling) will be observable for the aromatic carbons.

-

IR Spectroscopy: Look for characteristic stretches for the O-H of the carboxylic acid (~3000 cm⁻¹), the C=O of the aldehyde (~1700 cm⁻¹), and the C=O of the carboxylic acid (~1680 cm⁻¹).

-

Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold in medicinal chemistry. The distinct electronic properties of the halogen substituents and the orthogonal reactivity of the aldehyde and carboxylic acid groups allow for its incorporation into drug candidates targeting various diseases.

Precursor for Potent mPGES-1 Inhibitors

The 2-chloro-6-fluorophenyl moiety is a key structural feature in a class of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[5] mPGES-1 is a critical enzyme in the inflammatory cascade, responsible for the final step in producing prostaglandin E2 (PGE₂), a key mediator of pain, inflammation, and fever.

Inhibiting mPGES-1 is a highly sought-after therapeutic strategy for inflammatory diseases, as it avoids the cardiovascular side effects associated with COX-2 inhibitors. A lead compound, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide , demonstrated excellent enzyme and cell potency.[5] The 2-chloro-6-fluoro substitution pattern on the aniline ring was found to be crucial for high inhibitory activity. Our title compound is an ideal starting material for synthesizing the aniline portion of such inhibitors.

Sources

- 1. 1131605-23-6|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-6-formylbenzoic acid | C8H5ClO3 | CID 53424413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.fi [fishersci.fi]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-formylbenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-6-fluoro-3-formylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents for applications in synthesis, purification, and formulation. This document emphasizes experimental design, the rationale behind procedural steps, and the safe handling of the compound.

Introduction: Physicochemical Context

This compound is a multifaceted organic compound featuring a carboxylic acid, an aldehyde, and halogen substituents on a benzene ring. These functional groups dictate its chemical reactivity and physical properties, including its solubility. The interplay between the polar carboxylic acid and aldehyde groups, and the impact of the chloro and fluoro substituents, creates a molecule with a nuanced solubility profile that is critical to understand for its effective application. The general principle of "like dissolves like" is a foundational concept in predicting solubility, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2] The presence of both hydrogen bond donors (the carboxylic acid) and acceptors (the carbonyls of the aldehyde and carboxylic acid) suggests potential for solubility in protic and polar aprotic solvents.

Core Directive: A Practical Approach to Solubility Determination

Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on empowering the researcher to determine these values empirically. The following sections provide detailed protocols and the scientific reasoning behind them.

Preliminary Qualitative Solubility Assessment

A preliminary assessment provides a rapid understanding of the compound's general solubility across a range of solvents with varying polarities. This information is invaluable for selecting appropriate solvents for subsequent quantitative analysis, chromatography, or reaction screening.

Experimental Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent. A suggested starting panel of solvents, spanning a range of polarities, is provided in the table below.

-

Observation: Vigorously agitate each mixture for 60 seconds at a controlled ambient temperature.[3]

-

Categorization: Visually classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[3]

-

Table 1: Solvent Selection for Qualitative Assessment

| Solvent | Polarity | Rationale |

| Hexane | Non-polar | Assesses solubility in aliphatic hydrocarbons. |

| Toluene | Non-polar | Evaluates solubility in an aromatic hydrocarbon. |

| Dichloromethane | Polar aprotic | A common solvent for a wide range of organic compounds. |

| Diethyl Ether | Polar aprotic | A less polar ether, useful for extractions. |

| Ethyl Acetate | Polar aprotic | A moderately polar solvent, widely used in chromatography and recrystallization. |

| Acetone | Polar aprotic | A highly polar aprotic solvent. |

| Isopropanol | Polar protic | A common alcohol, capable of hydrogen bonding. |

| Methanol | Polar protic | A highly polar alcohol, effective at solvating polar functional groups.[4] |

| Water | Polar protic | Establishes baseline polarity and the influence of the polar functional groups. The presence of a carboxylic acid may lead to some aqueous solubility.[5] |

| 5% aq. NaHCO₃ | Basic solution | Assesses the presence of a strong acidic group (like a carboxylic acid) which would be deprotonated to form a water-soluble salt.[6][7] |

| 5% aq. NaOH | Basic solution | Determines if weaker acids are present that would be soluble in a strong base.[6][7] |

| 5% aq. HCl | Acidic solution | Tests for the presence of basic functional groups (not expected for this molecule, but a standard test).[6][7] |

Causality of Solvent Choice: This selection of solvents provides a broad spectrum of polarities and hydrogen bonding capabilities. The inclusion of acidic and basic aqueous solutions is a classical organic chemistry technique to probe the functionality of the unknown compound.[5][7] For this compound, solubility in sodium bicarbonate or sodium hydroxide would strongly indicate the acidic nature of the carboxylic acid group, which forms a more polar (and thus water-soluble) carboxylate salt.

Quantitative Solubility Determination: The Gravimetric Method

For applications requiring precise solubility values (e.g., formulation, process scale-up), a quantitative method is necessary. The gravimetric method is a reliable and straightforward approach.

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess of this compound to a known volume of the selected solvent in a sealed, pre-weighed flask. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibrate the mixture by agitating it in a temperature-controlled environment (e.g., a shaker bath) for an extended period (24-48 hours is recommended to ensure equilibrium).

-

-

Isolation of a Known Volume of Supernatant:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven may be necessary.

-

-

Determination of Solute Mass:

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

-

The final weight of the dish minus its initial tare weight gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

Solubility is typically expressed in g/L or mg/mL. The calculation is:

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of supernatant in L)

-

-

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow.

Factors Influencing Solubility

A nuanced understanding of the factors governing solubility allows for more informed solvent selection and manipulation of experimental conditions.

-

Polarity: The "like dissolves like" principle is paramount.[2] The carboxylic acid and aldehyde groups make this compound a polar molecule. Therefore, it is expected to have higher solubility in polar solvents. The non-polar benzene ring and halogen substituents will contribute to solubility in less polar organic solvents.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2][8] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[8] When developing a purification process like recrystallization, determining the solubility at both room temperature and an elevated temperature is crucial.

-

Molecular Size and Structure: Larger molecules can be more difficult for solvent molecules to surround, which can lead to lower solubility.[1][8]

-

Solvent-Solute Interactions: The ability of a solvent to form hydrogen bonds with the carboxylic acid group of this compound will significantly enhance solubility. This is why polar protic solvents like methanol and ethanol are often good candidates for dissolving such compounds.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][11]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][12]

-

Ingestion: Do not eat, drink, or smoke when handling this compound. If ingested, seek immediate medical attention.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocols and considering the underlying scientific principles, researchers can generate reliable solubility data that is essential for the successful application of this compound in drug discovery and development. The emphasis on a systematic, empirical approach ensures that the specific solubility characteristics for any given solvent system can be accurately and safely determined.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Factors affecting solubility. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fi [fishersci.fi]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-fluoro-3-formylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-fluoro-3-formylbenzoic acid. As a polysubstituted aromatic compound, its ¹H NMR spectrum presents a unique signature defined by the distinct electronic and spatial effects of its chloro, fluoro, formyl, and carboxylic acid functional groups. This document offers a detailed theoretical breakdown of the expected chemical shifts and spin-spin coupling patterns, a robust experimental protocol for acquiring high-quality spectral data, and insights into the nuances of spectral interpretation. The guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The precise arrangement of electron-withdrawing groups (chloro, formyl, carboxylic acid) and the highly electronegative fluorine atom on the benzene ring creates a unique electronic and steric environment. This substitution pattern is critical for its reactivity and its potential to engage in specific intermolecular interactions in biological or material systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[1] The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments within the molecule, offering critical information on connectivity and conformation. Given the absence of readily available, published spectra for this specific compound, this guide employs a predictive approach grounded in fundamental NMR principles and empirical data from related structures to construct a reliable spectral forecast.

Molecular Structure and Proton Environments

The core of interpreting the ¹H NMR spectrum lies in understanding the distinct chemical environments of the protons within this compound. The molecule contains four unique proton types, as illustrated below.

Caption: Molecular structure of this compound with proton environments labeled HA, HB, HC, and HD.

-

Aromatic Protons (HA and HB): These two protons are attached to the benzene ring and are in a meta-relationship to each other. Their chemical shifts are influenced by all four substituents.

-

Aldehyde Proton (HC): This proton is part of the formyl (-CHO) group.

-

Carboxylic Acid Proton (HD): This is the acidic proton of the carboxyl (-COOH) group. It is a labile proton, and its observability and appearance are highly dependent on the experimental conditions.[2][3]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following sections provide a predictive analysis of the ¹H NMR spectrum, detailing the rationale behind the expected chemical shifts and coupling patterns.

Causality of Chemical Shifts: The Influence of Substituents

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[4]

-

Carboxylic Acid Proton (HD): This proton is highly deshielded due to its attachment to an electronegative oxygen atom and the anisotropic effect of the adjacent carbonyl group. Its signal is expected to appear far downfield, typically in the 10.0 - 13.0 ppm range.[5] In aprotic solvents like DMSO-d₆, which can act as a hydrogen bond acceptor, this peak is often observable and sharp.[2] In contrast, in solvents like CDCl₃, it may be very broad or even exchange with trace amounts of water, making it difficult to detect.[6]

-

Aldehyde Proton (HC): The aldehyde proton is also significantly deshielded by the strong electron-withdrawing and anisotropic effects of the carbonyl group. Its signal is characteristically found in the 9.5 - 10.5 ppm region.

-

Aromatic Protons (HA and HB): The baseline chemical shift for benzene protons is approximately 7.3 ppm.[7] We must consider the additive effects of the four substituents:

-

-COOH, -CHO, -Cl: These are all electron-withdrawing groups that will deshield the aromatic protons, shifting them downfield.

-

-F: Fluorine is highly electronegative and withdraws electron density via the sigma bond (inductive effect), but it can donate electron density into the ring through its lone pairs (resonance effect). Its overall effect is complex but generally results in deshielding.

-

Positional Analysis:

-

HA: This proton is ortho to the fluorine atom and meta to both the chloro and carboxylic acid groups. The strong deshielding effect of the adjacent fluorine will be a dominant factor.

-

HB: This proton is positioned between the formyl and carboxylic acid groups (ortho to both). It will experience strong deshielding from these two powerful electron-withdrawing groups.

-

Therefore, both HA and HB are expected to be significantly downfield from 7.3 ppm. HB, being ortho to two strong withdrawing groups, is predicted to be the most downfield of the two aromatic protons. We can estimate their positions to be in the 7.5 - 8.5 ppm range.

-

Spin-Spin Coupling: Deciphering the Connectivity

Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides information about neighboring, non-equivalent protons.[8]

-

Aromatic Protons (HA and HB):

-

H-H Coupling: HA and HB are three bonds apart (meta-coupling). This typically results in a small coupling constant, ³JHH, of 2-3 Hz .[9]

-

H-F Coupling: The fluorine atom (¹⁹F, spin I=½) will also couple with the aromatic protons.

-

HA is two bonds away from the fluorine atom, leading to a significant ortho-coupling, ²JHF, typically in the range of 5-10 Hz .

-

HB is four bonds away from the fluorine atom. This para-coupling, ⁴JHF, is generally smaller, around 0-3 Hz .[10]

-

-

Predicted Multiplicity:

-

The signal for HA will be split into a doublet by HB (³JHH ≈ 2-3 Hz), and each line of that doublet will be further split into a doublet by the fluorine atom (²JHF ≈ 5-10 Hz). This will result in a doublet of doublets (dd) .

-

The signal for HB will be split into a doublet by HA (³JHH ≈ 2-3 Hz). The smaller coupling to fluorine (⁴JHF) may not be resolved, or it could appear as a doublet or a narrow doublet of doublets .

-

-

-

Aldehyde Proton (HC):

-

This proton is five bonds away from HB. A small long-range coupling (⁵JHH) might exist, which could result in the signal appearing as a very narrow triplet or singlet. It is also possible that through-space coupling to the nearby fluorine atom could occur, further broadening or splitting the signal.[11] Most commonly, it will appear as a singlet (s) or a very finely split multiplet.

-

-

Carboxylic Acid Proton (HD): Due to rapid chemical exchange, this proton does not typically show coupling to other protons and will appear as a broad singlet (br s) .[2]

Summary of Predicted ¹H NMR Spectral Parameters

The predicted data for a spectrum recorded in DMSO-d₆ are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| HD (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

| HC (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| HB (Aromatic) | 7.8 - 8.5 | Doublet (d) or dd | ³JHH = 2-3 Hz, ⁴JHF = 0-3 Hz |

| HA (Aromatic) | 7.5 - 8.2 | Doublet of Doublets (dd) | ²JHF = 5-10 Hz, ³JHH = 2-3 Hz |

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Adherence to a rigorous and well-documented experimental protocol is paramount for obtaining high-quality, reproducible NMR data. The following procedure is recommended.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals from impurities. Dry the sample under a high vacuum for several hours to remove residual solvents.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds slows the exchange rate of the carboxylic acid proton, often allowing for its observation as a sharper peak.[2] It is also an excellent solvent for a wide range of polar organic compounds.

-

Concentration: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12] However, the residual solvent peak of DMSO-d₆ at ~2.50 ppm can also be used for referencing.

NMR Spectrometer Parameters (400 MHz Example)

The following diagram outlines the key stages of the NMR data acquisition workflow.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹H

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Pulse Width: 30° pulse angle to allow for faster repetition.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of all signals, particularly the quaternary carbon-attached aromatic protons.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

-

Integration: Integrate the area under each signal to determine the relative ratio of protons. The expected ratio for HA:HB:HC:HD is 1:1:1:1.

Conclusion

This guide provides a detailed, predictive framework for understanding the ¹H NMR spectrum of this compound. The analysis highlights the critical interplay of substituent electronic effects and spin-spin coupling in shaping the final spectrum. The aromatic region is predicted to show two distinct signals, a doublet of doublets and a doublet, reflecting the meta H-H and various H-F couplings. The aldehyde and carboxylic acid protons are expected at characteristic downfield positions. By following the outlined experimental protocol, researchers can reliably acquire and accurately interpret the ¹H NMR spectrum of this important chemical entity, facilitating its use in drug discovery and advanced materials development.

References

- SpectraBase. (n.d.). 3-Carboxybenzaldehyde.

- Wicky, B. I. M., et al. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.

- National Center for Biotechnology Information. (n.d.). 3-Carboxybenzaldehyde. PubChem Compound Database.

- Beeby, J., et al. (1974). Estimation of the chemical shifts of aromatic protons using additive increments. Analytical Chemistry.

- Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acids.

- Krishnamurthy, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.

- Tan, Y. J., et al. (2025). Inter-residue through-space scalar ¹⁹F–¹⁹F couplings between CH2F groups in a protein. Magnetic Resonance.

- Helmy, R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Golovanov, A. P., et al. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst.

- Mallory, F. B., et al. (1989). 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. Magnetic Resonance in Chemistry.

- Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Emsley, J. W., & Lindon, J. C. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.

- Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

- Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene.

- YouTube. (2019). 1H NMR coupling and coupling constants.

- Hey, J., et al. (2011). 2-Chloro-6-fluoro-benzoic acid. Acta Crystallographica Section E.

- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy.

- ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?.

- Virtual Lab. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Hou, D., et al. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.

- Duke University NMR Center. (n.d.). Coupling constants.

- Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring.

- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.

- Doc Brown's Chemistry. (n.d.). benzene's low high resolution H-1 proton nmr spectrum of benzene analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Chloro-6-fluorotoluene(443-83-4) 1H NMR spectrum [chemicalbook.com]

- 7. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. m.youtube.com [m.youtube.com]

- 10. The Duke NMR Center Coupling constants [sites.duke.edu]

- 11. researchgate.net [researchgate.net]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-6-fluoro-3-formylbenzoic Acid

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Chloro-6-fluoro-3-formylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical methodologies, and detailed spectral interpretation of this highly functionalized aromatic molecule. The guide is structured to offer not just procedural steps, but a deep-seated understanding of the causal relationships between molecular structure and its vibrational spectrum, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its importance in the pharmaceutical and chemical synthesis landscape stems from its densely packed array of functional groups: a carboxylic acid, an aldehyde, and halogen substituents (chloro and fluoro) on a benzene ring. This unique combination makes it a valuable building block for complex organic synthesis, particularly in the development of novel therapeutic agents.

The precise arrangement of these groups dictates the molecule's reactivity, intermolecular interactions, and ultimately its biological activity. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and purity of this compound by probing its molecular vibrations. Each functional group possesses characteristic vibrational frequencies, which, when collectively analyzed, provide a unique "fingerprint" of the molecule. This guide will meticulously dissect this fingerprint.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of this compound, with CAS Number 1131605-23-6, is fundamental to understanding its IR spectrum. The spatial arrangement of the electron-withdrawing and hydrogen-bonding groups gives rise to complex electronic and steric effects that influence bond strengths and, consequently, their vibrational frequencies.

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Methodology:

-

Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the crystal is completely dry.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is a crucial self-validating step that accounts for atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. [1]Good contact is essential for a strong, high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

-

Cleaning: After the measurement, retract the pressure arm, remove the bulk of the sample, and clean the crystal surface as described in step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional transmission technique that can yield very high-quality spectra, though it is more labor-intensive. [2][3] Step-by-Step Methodology:

-

Material Preparation: Gently grind approximately 1-2 mg of the sample into a fine powder using an agate mortar and pestle. Add about 100-200 mg of dry, IR-grade KBr powder.

-

Expert Insight: KBr is hygroscopic. [4]Any absorbed moisture will lead to broad O-H bands around 3400 cm⁻¹ and a band near 1640 cm⁻¹, potentially obscuring sample features. It is best practice to dry the KBr in an oven (e.g., at 110°C for 2-3 hours) and store it in a desiccator. [3][5]2. Mixing: Thoroughly and rapidly mix the sample and KBr in the mortar until the mixture is homogeneous. The goal is to disperse the sample particles evenly within the KBr matrix.

-

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes. [6]This should form a thin, transparent, or translucent pellet.

-

Background Scan: It is advisable to run a background scan with an empty sample compartment.

-

Spectrum Acquisition: Place the KBr pellet into the spectrometer's sample holder and collect the spectrum, co-adding 16-32 scans.

-

Data Interpretation: Analyze the spectrum, being mindful of potential artifacts such as scattering effects (sloping baseline) or moisture contamination.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the acquired data, the following practices are essential:

-

Background Correction: Always perform a background scan immediately before the sample scan using the same experimental conditions. This is a non-negotiable step for both ATR and KBr methods. [3]* Reproducibility: For ATR, repeat the measurement with a fresh sample application to ensure the spectrum is reproducible. For the KBr method, consistency in pellet transparency is key.

-

Purity Check: The presence of unexpected peaks may indicate impurities or solvent residues. For instance, a sharp peak around 1740 cm⁻¹ could suggest an ester impurity, while the absence of the characteristic broad O-H stretch would be a major red flag.

Conclusion